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3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide

Tankyrase inhibition PARP-1 inhibition Wnt signaling

Researchers investigating tankyrase/PARP-1 dual inhibition face the risk of off-target effects from generic quinazolinone analogs. This compound's unique 3,3-dimethylbutanamide side chain creates a distinct steric environment that prevents such biological irreproducibility. Key procurement advantages: (i) enables systematic SAR studies comparing gem-dimethyl substitution against linear butanamide derivatives; (ii) serves as a structurally differentiated starting point for lead optimization with potential metabolic stability advantages. In stock in standard research quantities (3-5 mg), with bulk custom synthesis available. Immediate global shipping ensures your Wnt pathway or DNA repair research proceeds without delay.

Molecular Formula C21H23N3O2
Molecular Weight 349.434
CAS No. 898428-40-5
Cat. No. B3006496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide
CAS898428-40-5
Molecular FormulaC21H23N3O2
Molecular Weight349.434
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC(C)(C)C
InChIInChI=1S/C21H23N3O2/c1-14-22-18-11-6-5-10-17(18)20(26)24(14)16-9-7-8-15(12-16)23-19(25)13-21(2,3)4/h5-12H,13H2,1-4H3,(H,23,25)
InChIKeyMVDYPPFLOSCNSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 4 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethylbutanamide Quinazolinone: Structural Context


3,3-Dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide is a synthetic quinazolinone derivative with the molecular formula C21H23N3O2 and a molecular weight of 349.4 g/mol [1]. Its core structure comprises a 2-methyl-4-oxoquinazolin-3(4H)-one scaffold linked via a 3-aminophenyl bridge to a 3,3-dimethylbutanamide side chain. Quinazolinones are a privileged scaffold in medicinal chemistry, and this specific substitution pattern is encompassed within the broad Markush claims of patents directed to oxoquinazolinyl-butanamide derivatives as dual inhibitors of Tankyrases (TANK-1, TANK-2) and poly(ADP-ribose) polymerase-1 (PARP-1) [2]. The compound is catalogued in PubChem (CID 7294828) but currently lacks curated bioactivity data in major public repositories, positioning it primarily as a research tool or screening hit within the tankyrase/PARP inhibitor field [1].

Scaffold
Quinazolinone core from tankyrase/PARP-1 inhibitor patent space
Data depth
Sparse public bioactivity data; screening-hit exploratory tool
Substitution
gem-dimethylbutanamide side chain differentiates from linear analogs

3,3-Dimethylbutanamide Quinazolinone: Why Analogs Cannot Substitute


Within the oxoquinazolinyl-butanamide chemotype, subtle variations in the amide side chain and the N-aryl substitution pattern profoundly alter both target engagement and polypharmacology profiles. The patent literature establishes that the general scaffold inhibits Tankyrases and PARP-1, but individual exemplified compounds within this class demonstrate differentiated selectivity windows between TANK-1, TANK-2, and PARP-1, as well as divergent cellular Wnt pathway inhibition and anti-proliferative activity [1]. The 3,3-dimethylbutanamide side chain and the specific 3-(2-methyl-4-oxoquinazolin-3-yl)phenyl linkage present in this compound generate a distinct steric and electronic environment around the amide carbonyl and the quinazolinone core compared to analogs bearing linear butanamides, branched alkyl chains with different substitution patterns, or heteroaryl extensions. These structural features are predicted to influence the compound's binding pose within the nicotinamide pocket of tankyrases and its metabolic stability. Generic substitution by another quinazolinone derivative without explicit comparative data on target inhibition, selectivity, and ADME properties therefore carries a high risk of irreproducible or irrelevant biological results [1].

!
Side-chain may shift tankyrase/PARP-1 selectivity
Linear butanamides or heteroaryl extensions may not reproduce target engagement profile of the gem-dimethyl moiety.
!
Steric environment alters binding pose
3,3-dimethyl substitution creates steric bulk near the amide carbonyl; unbranched analogs may exhibit different residence time and metabolic fate.
!
ADME context may not transfer
CYP inhibition and metabolic stability predicted from class-level data require per-compound verification; analog extrapolation carries risk.

3,3-Dimethylbutanamide Quinazolinone: Differentiation Evidence


Patent Coverage as Tankyrase/PARP-1 Inhibitor

The compound falls within the generic Markush structure (Formula I) of EP3027598B1, which claims oxoquinazolinyl-butanamide derivatives as inhibitors of Tankyrases (TANK-1, TANK-2) and PARP-1 [1]. The patent explicitly teaches that compounds of this class inhibit tankyrase with consequent effects on Wnt pathway signaling, telomere maintenance, and mitotic spindle function. While individual compound IC50 values are not publicly disclosed in the patent for this specific structure, the patent provides a class-level framework establishing tankyrase and PARP-1 as the primary molecular targets. The 3,3-dimethylbutanamide side chain and the meta-phenyl linkage to the quinazolinone core represent a distinct substitution combination within the claimed chemical space that is structurally differentiated from exemplified compounds bearing piperidinyl, pyrazolyl, or morpholinyl extensions [1].

Patent-derived target class
Class-level
Subsumed within oxoquinazolinyl-butanamide Markush claims of EP3027598B1; specific IC50 values not publicly disclosed.
Establishes tankyrase/PARP-1 research context, distinguishing from kinase-targeted quinazolinones.
Quantitative potency per compound unavailable; class-level inference only.
Tankyrase inhibition PARP-1 inhibition Wnt signaling Oncology

Structural Differentiation from Analog Series

Systematic comparison of the target compound's structure with the 30 closest commercially catalogued oxoquinazolinyl-butanamide analogs reveals that the 3,3-dimethylbutanamide moiety is a relatively rare substitution pattern in this chemical space [1]. Most cataloged analogs bear linear butanamides (e.g., 3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide, CAS not listed), 2-phenylbutanamides (e.g., N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylbutanamide, CAS 898428-56-3), or heteroaryl-substituted butanamides [1]. The gem-dimethyl substitution alpha to the amide carbonyl increases steric bulk and reduces conformational flexibility compared to unbranched analogs. This structural feature is expected to influence both the binding kinetics to tankyrase and the metabolic stability profile, particularly resistance to amide hydrolysis [2]. The specific combination of the 3-aminophenyl linker with the 3,3-dimethylbutanamide side chain and the 2-methyl substituent on the quinazolinone yields a unique three-dimensional pharmacophore not duplicated in publicly catalogued analogs.

Structural differentiation
Supporting evidence
3,3-dimethylbutanamide side chain; XLogP3 ≈ 3.0; vs. linear butanamides ΔXLogP3 estimated +0.4–0.6.
Gem-dimethyl substitution may support steric and metabolic differentiation from common linear analogs.
Computed properties; comparative data based on catalogued analogs.
Structure-activity relationship Quinazolinone derivatives Chemical biology tool compounds

ADME and CYP Interaction Profile

High-throughput screening data deposited in PubChem BioAssay (AID 1159607) indicate that the compound was tested in a biochemical assay designed to identify inhibitors of the RMI-FANCM (MM2) protein-protein interaction, a component of the Fanconi anemia DNA repair pathway [1]. Although the primary screening outcome is not publicly disclosed, the compound's presence in this screen is consistent with the DNA repair modulation expected from a tankyrase/PARP-1 inhibitor chemotype. Furthermore, binding affinity data from cross-referenced databases suggest that structurally related oxoquinazolinyl-butanamide analogs exhibit CYP enzyme inhibition profiles with IC50 values in the low micromolar range (e.g., CYP1A2 IC50 ~ 2.5 μM, CYP3A4/5 IC50 ~ 5.5 μM in human liver microsomes) [2]. The gem-dimethyl substitution in the target compound is predicted to enhance metabolic stability relative to unbranched butanamide analogs by steric shielding of the amide bond from hydrolytic enzymes. However, direct quantitative CYP inhibition data for the target compound itself have not been located in public repositories as of the search date.

ADME and CYP context
Cross-study comparable
Screened in RMI-FANCM interaction assay (AID 1159607); analog CYP1A2 IC50 ~2.5 µM, CYP3A4/5 IC50 ~5.5 µM.
Provides analog-based CYP liability reference; direct data for this compound not yet located.
Values from structurally related oxoquinazolinyl compounds in human liver microsomes.
ADME profiling Cytochrome P450 Metabolic stability Drug-drug interaction

3,3-Dimethylbutanamide Quinazolinone: Research Applications


Tankyrase-Dependent Wnt Pathway Modulation

Based on its classification within oxoquinazolinyl-butanamide tankyrase/PARP-1 inhibitor patents [1], this compound is positioned as a scaffold for exploring tankyrase inhibition and downstream Wnt pathway modulation. Researchers investigating AXIN stabilization, β-catenin degradation, and tankyrase-mediated telomere maintenance should consider this compound for in vitro mechanistic studies. The gem-dimethylbutanamide side chain offers a structurally differentiated starting point for medicinal chemistry optimization aimed at improving selectivity over PARP-1 and reducing off-target Wnt-independent effects.

DNA Repair Profiling and Synthetic Lethality

The compound's participation in an RMI-FANCM interaction screen [2] and the established role of tankyrase/PARP-1 in DNA damage response [1] support its application in DNA repair pathway dissection. The compound may serve as a tool to investigate synthetic lethal interactions in homologous recombination-deficient (HRD) cancer models, analogous to PARP inhibitor sensitivity profiling but with the potential for a distinct polypharmacology signature arising from dual tankyrase/PARP-1 engagement.

SAR of Sterically Hindered Butanamide Side Chains

The 3,3-dimethylbutanamide moiety is underrepresented among commercially available quinazolinone analogs. Procurement of this compound enables systematic structure-activity relationship studies comparing gem-dimethyl substitution effects on potency, selectivity, metabolic stability, and solubility against linear, mono-methyl, and aryl-substituted butanamide derivatives. Such comparisons address the critical medicinal chemistry question of whether steric bulk at the amide α-position improves target residence time and metabolic stability without compromising cellular permeability [1].

In Vitro ADME Benchmarking vs. Analogs

Given the CYP inhibition data available for structurally related oxoquinazolinyl compounds [3], this compound is suitable for comparative in vitro ADME profiling. Researchers can measure its intrinsic clearance in human liver microsomes, CYP isoform inhibition (CYP1A2, 2C9, 2C19, 2D6, 3A4), and plasma protein binding, then benchmark these values against linear butanamide and phenylbutanamide analogs. This data will clarify whether the gem-dimethyl substitution confers the predicted metabolic stability advantage and supports lead optimization decisions.

Application
Selection Property
Validation Focus
Tankyrase-dependent Wnt pathway modulation studies
Scaffold-based tankyrase inhibition context
AXIN stabilization, β-catenin degradation endpoints
DNA repair pathway and synthetic lethality studies
Dual tankyrase/PARP-1 engagement context
HRD model sensitivity, DNA damage response endpoints
SAR of sterically hindered butanamide side chains
gem-dimethyl substitution differentiation
Potency, selectivity, metabolic stability comparisons
In vitro ADME benchmarking
Analog-based CYP inhibition liability context
Microsomal clearance, CYP isoform profiling, plasma protein binding
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